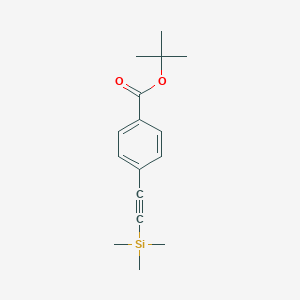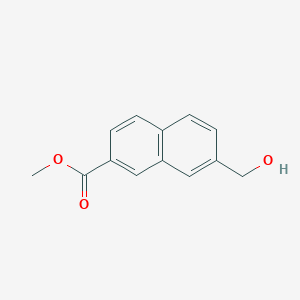![molecular formula C7H8O4 B173528 (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde CAS No. 197459-90-8](/img/structure/B173528.png)
(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde, also known as Furfuraldehyde, is a chemical compound that has been extensively studied for its potential applications in various fields. This compound is a colorless liquid that has a characteristic odor and is soluble in water.
Mécanisme D'action
The mechanism of action of (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede has been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of bacteria.
Biochemical and Physiological Effects:
(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. Additionally, it has a wide range of potential applications, making it a versatile compound for use in various fields. However, there are also limitations to its use. (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede has a characteristic odor, which can be unpleasant and may interfere with experiments. Additionally, it can be toxic at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede. One area of interest is its potential use as a biofuel. Researchers are exploring ways to use (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede as a renewable energy source, which could have significant environmental benefits. Additionally, there is ongoing research into its potential use in the pharmaceutical industry. Researchers are exploring ways to use (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede to develop new cancer treatments and anti-inflammatory drugs. Finally, there is ongoing research into its potential use in the food industry. Researchers are exploring ways to use (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede as a natural preservative and flavoring agent.
Conclusion:
In conclusion, (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede is a chemical compound that has been extensively studied for its potential applications in various fields. It can be synthesized by the acid-catalyzed dehydration of pentoses, and has been found to have anticancer, anti-inflammatory, and antimicrobial properties. While it has several advantages for use in lab experiments, there are also limitations to its use. However, there are several future directions for research on (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede, including its potential use as a biofuel, in the pharmaceutical industry, and in the food industry.
Méthodes De Synthèse
(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede can be synthesized by the acid-catalyzed dehydration of pentoses, which are found in agricultural waste products such as corn cobs, rice hulls, and wheat straw. The process involves the hydrolysis of pentoses to produce furfural, which is then oxidized to furfuraldehyde. This method is cost-effective and environmentally friendly, making it a popular method for the production of (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede.
Applications De Recherche Scientifique
(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to have anticancer, anti-inflammatory, and antimicrobial properties. In the food industry, it has been used as a flavoring agent and preservative. In the agricultural industry, it has been used as a pesticide and herbicide. (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede has also been studied for its potential use in the production of biofuels and other renewable energy sources.
Propriétés
Numéro CAS |
197459-90-8 |
|---|---|
Nom du produit |
(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde |
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
(2R,3aR,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde |
InChI |
InChI=1S/C7H8O4/c8-3-4-1-5-6(10-4)2-7(9)11-5/h3-6H,1-2H2/t4-,5-,6-/m1/s1 |
Clé InChI |
PDKUTLJQKVIWEI-HSUXUTPPSA-N |
SMILES isomérique |
C1[C@@H](O[C@H]2[C@@H]1OC(=O)C2)C=O |
SMILES |
C1C(OC2C1OC(=O)C2)C=O |
SMILES canonique |
C1C(OC2C1OC(=O)C2)C=O |
Synonymes |
D-xylo-Hepturonic acid, 2,5-anhydro-3,6-dideoxy-, gamma-lactone (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B173447.png)

![2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B173449.png)
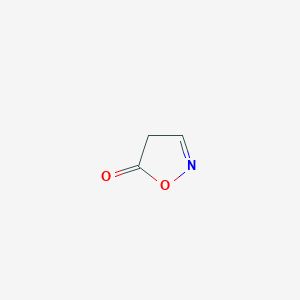
![2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B173455.png)
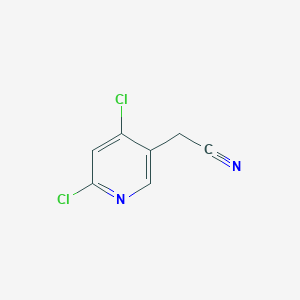
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B173464.png)
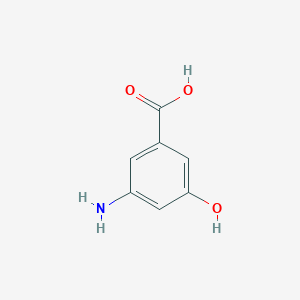

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester](/img/structure/B173476.png)

